molecular formula C16H17IN2 B12785176 3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide CAS No. 120130-45-2

3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide

Cat. No.: B12785176
CAS No.: 120130-45-2
M. Wt: 364.22 g/mol
InChI Key: JKSFLMFRLRBQFI-UHFFFAOYSA-N
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Description

3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide is a chemical compound that belongs to the class of isoquinolinimines This compound is characterized by its unique structure, which includes a dihydroisoquinoline core with a phenylmethyl group attached The hydriodide form indicates that it is a salt formed with hydriodic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide typically involves the reaction of isoquinoline derivatives with appropriate reagents to introduce the phenylmethyl group and form the dihydroisoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolinimines .

Scientific Research Applications

3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide is unique due to its specific substitution pattern and the presence of the hydriodide salt form.

Properties

CAS No.

120130-45-2

Molecular Formula

C16H17IN2

Molecular Weight

364.22 g/mol

IUPAC Name

N-benzyl-1,4-dihydroisoquinolin-3-amine;hydroiodide

InChI

InChI=1S/C16H16N2.HI/c1-2-6-13(7-3-1)11-17-16-10-14-8-4-5-9-15(14)12-18-16;/h1-9H,10-12H2,(H,17,18);1H

InChI Key

JKSFLMFRLRBQFI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN=C1NCC3=CC=CC=C3.I

Origin of Product

United States

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